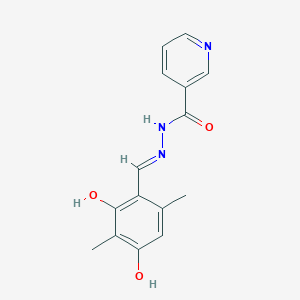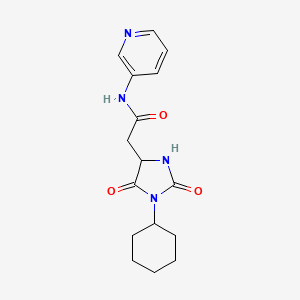![molecular formula C17H28N4O B6128541 N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6128541.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and neuronal development.
Wirkmechanismus
CPP acts as a competitive antagonist of the N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This mechanism of action results in the inhibition of glutamate signaling, which is responsible for the excitatory synaptic transmission in the central nervous system.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects, including the reduction of neuronal excitability, the prevention of excitotoxicity, and the modulation of synaptic plasticity. These effects make CPP a promising candidate for the treatment of neurological disorders that are associated with abnormal glutamate signaling.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments, including its high potency, selectivity, and specificity for the N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide receptor. However, CPP's complex synthesis process and limited solubility in aqueous solutions can make it challenging to work with in the lab.
Zukünftige Richtungen
CPP's potential therapeutic applications have led to several future directions for research. These include the development of more efficient synthesis methods, the investigation of CPP's effects on other glutamate receptors, and the exploration of CPP's potential as a treatment for other neurological disorders, such as depression and anxiety.
Conclusion:
In conclusion, CPP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in neurological disorders. CPP's ability to selectively block the N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide receptor makes it a promising candidate for the treatment of these disorders. While CPP's complex synthesis process and limited solubility in aqueous solutions can make it challenging to work with in the lab, its high potency, selectivity, and specificity for the N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide receptor make it a valuable tool for investigating glutamate signaling in the central nervous system.
Synthesemethoden
CPP is synthesized using a multistep process that involves the reaction of piperidine, cyclohexylmethyl chloride, and 5-methyl-1H-pyrazole-3-carboxylic acid. The resulting compound is then purified using column chromatography to obtain CPP in its pure form. The synthesis of CPP is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. CPP's ability to selectively block the N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide receptor makes it a promising candidate for the treatment of these disorders, which are characterized by abnormal glutamate signaling.
Eigenschaften
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-13-10-16(20-19-13)17(22)18-15-8-5-9-21(12-15)11-14-6-3-2-4-7-14/h10,14-15H,2-9,11-12H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCRQLYWLMBUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NC2CCCN(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]benzamide](/img/structure/B6128458.png)

![1-phenyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6128470.png)
![1,4-dimethyl-6-{[2-(3-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B6128482.png)
![2-[(4-methoxyphenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6128489.png)
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide](/img/structure/B6128497.png)
![2-[(2-fluorophenoxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6128498.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6128508.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6128521.png)

![N-[2-(3-chlorophenyl)ethyl]-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6128546.png)
![N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6128553.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-1H-pyrazole-3-carboxamide](/img/structure/B6128555.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6128562.png)